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molecular formula C12H26N2 B8306078 3-(2,2,4,6-Tetramethyl-1-piperidinyl)propylamine CAS No. 13901-37-6

3-(2,2,4,6-Tetramethyl-1-piperidinyl)propylamine

Cat. No. B8306078
M. Wt: 198.35 g/mol
InChI Key: WDRYKFKDSDTEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145347

Procedure details

From 8.5 g. of ethyl 2-oxo-1-pyrrolidineacetate and 14 g. of 3-(2,2,4,6-tetramethyl-1-piperidinyl)propylamine (U.S. Pat. No. 3,446,811), following the procedure of Example 9, there is obtained N-[3-(2,2,4,6-tetramethyl-1-piperidinyl)propyl]-2-oxo-1-pyrrolidineacetamide; m.p. 85°-87° C. after recrystallization from ethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[CH3:13][C:14]1([CH3:26])[CH2:19][CH:18]([CH3:20])[CH2:17][CH:16]([CH3:21])[N:15]1[CH2:22][CH2:23][CH2:24][NH2:25]>>[CH3:26][C:14]1([CH3:13])[CH2:19][CH:18]([CH3:20])[CH2:17][CH:16]([CH3:21])[N:15]1[CH2:22][CH2:23][CH2:24][NH:25][C:8](=[O:10])[CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N(C(CC(C1)C)C)CCCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(N(C(CC(C1)C)C)CCCNC(CN1C(CCC1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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